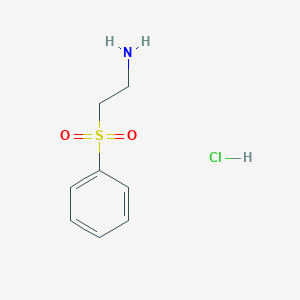

2-(Phenylsulfonyl)ethanamine hydrochloride

描述

Overview of Sulfonamide and Sulfonylamine Chemical Classes in Scientific Inquiry

The sulfonamide functional group, with the general structure R−S(=O)₂−NR₂, consists of a sulfonyl group directly bonded to a nitrogen atom. wikipedia.org This structural feature is the foundation for a broad class of compounds known as sulfonamides, or sulfa drugs, which were first discovered in the 1930s and became the first synthetic antimicrobial agents. wikipedia.orgwikipedia.orgdrugs.com In bacteria, these compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis, thereby halting bacterial growth. wikipedia.org

Beyond their antibacterial properties, sulfonamides are integral to medicinal chemistry, forming the structural basis for various therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgnih.govpharmacy180.com The rigidity and crystallinity imparted by the sulfonamide group also make it a classic functional group for creating crystalline derivatives of amines, which can be easily identified by their sharp melting points. wikipedia.org

The broader class of organosulfur compounds includes sulfonylamines, where a sulfonyl group is present within a molecule containing an amine. The phenylsulfonyl moiety is noted for being electron-withdrawing, a characteristic that can significantly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.

Historical Context and Evolution of Research on Phenylsulfonyl-Containing Amines

The journey of phenylsulfonyl-containing amines in scientific research began prominently with the development of sulfonamide antibiotics. wikipedia.orgdrugs.com The initial discovery of sulfanilamide's antibacterial action in the 1930s spurred extensive research into synthesizing thousands of related derivatives to improve efficacy and broaden the spectrum of activity. drugs.comnih.gov

Over time, research evolved from focusing solely on antibacterial applications to exploring the diverse pharmacological potential of this structural motif. Scientists began to modify the core structure to develop non-antibiotic sulfonamides. drugs.com This led to the creation of important drug classes such as thiazide diuretics, sulfonylureas for treating diabetes, and certain anticonvulsants. wikipedia.org

In parallel, the field of organic synthesis recognized phenylsulfonyl-containing amines not just as final drug products but as versatile intermediates and building blocks. Their chemical stability and the reactivity of the amine group allow for further molecular elaboration. researchgate.net This has made them valuable in the synthesis of complex organic molecules, including other pharmaceutically active compounds and materials for organic electronics. nih.govacs.org

Current Research Landscape and Emerging Trends Pertaining to 2-(Phenylsulfonyl)ethanamine (B3037924) Hydrochloride

Contemporary research on 2-(Phenylsulfonyl)ethanamine hydrochloride primarily centers on its application as a key synthetic intermediate in medicinal chemistry. Its structure provides a stable scaffold that can be incorporated into larger, more complex molecules with potential therapeutic value.

A notable application is in the synthesis of Eletriptan, a 5-HT₁B/₁D receptor agonist used for treating migraine headaches. google.com In the patented synthesis pathways, the 2-(phenylsulfonyl)ethyl group is a crucial part of the indole (B1671886) structure of the final drug molecule. google.com This highlights the compound's role as a specialized building block for creating targeted pharmaceuticals.

The synthesis of this compound itself has been documented through methods such as the refluxing of 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). prepchem.com

Emerging trends continue to leverage the unique properties of the phenylsulfonyl group in novel applications. For instance, phenylsulfonyl moieties are being incorporated into advanced materials, such as binuclear platinum(II) complexes that exhibit multi-stimuli-responsive luminescence, demonstrating potential for use in sensors and smart materials. acs.org While this research does not use this compound directly, it points to the expanding utility of the core phenylsulfonyl structure in materials science, a trend that could influence the future applications of its derivatives. The compound's value lies in its ability to introduce this functional group into new molecular frameworks, opening avenues for the development of novel anti-inflammatory agents and other bioactive compounds. nih.gov

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-(benzenesulfonyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFNBRHAUKLROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenylsulfonyl Ethanamine Hydrochloride

Classic Synthetic Routes to Sulfonamides and Their Adaptations for 2-(Phenylsulfonyl)ethanamine (B3037924) Hydrochloride

The traditional methods for synthesizing sulfonamides have long been established, primarily relying on the reactivity of sulfonyl chlorides with amines. These foundational methods have been adapted for the specific synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride.

Reaction of Sulfonyl Chlorides with Amine Nucleophiles

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. rsc.orgcbijournal.com This reaction, often referred to as the Hinsberg test, is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. rsc.orgcbijournal.comlibretexts.org The nucleophilicity of the amine is a key factor, with primary amines generally reacting more readily than secondary amines. cbijournal.com

A specific synthesis of this compound involves the reaction of 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione with hydrazine (B178648) hydrate (B1144303). In this procedure, a solution of these reactants in absolute ethanol (B145695) is refluxed for several hours. prepchem.com This method represents an adaptation of the classic route, utilizing a protected amine precursor that is deprotected in situ to yield the desired primary amine hydrochloride.

Strategies for N-Sulfonamidation

N-sulfonamidation strategies encompass a variety of techniques to form the crucial sulfur-nitrogen bond. While the reaction of sulfonyl chlorides with amines is the most direct method, other approaches have been developed to accommodate different substrates and reaction conditions. libretexts.org These strategies often involve the activation of sulfonic acids or their derivatives. For instance, sulfonic acids can be converted to their corresponding sulfonyl chlorides in situ using reagents like thionyl chloride (SOCl₂) combined with hydrogen peroxide (H₂O₂) or using 2,4,6-trichloro- prepchem.comacs.orgresearchgate.net-triazine (cyanuric chloride). cbijournal.comorganic-chemistry.org These activated intermediates can then react with amines to form sulfonamides. organic-chemistry.org

The synthesis of this compound from 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione is an example of a strategic N-sulfonamidation. prepchem.com This approach utilizes a phthalimide (B116566) group to protect the amine. The protected compound, 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione, is first synthesized and then the phthalimide protecting group is removed using hydrazine, leading to the formation of the free amine which is then protonated to give the hydrochloride salt. prepchem.com

Novel and Green Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. This has led to the emergence of novel approaches for the synthesis of sulfonamides, including metal-free catalysis, oxidative coupling, and radical-mediated reactions.

Metal-Free Catalysis in Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis. Traditionally, this has often relied on transition-metal catalysts. However, metal-free catalytic systems are gaining prominence due to their lower cost, reduced toxicity, and milder reaction conditions. nih.gov One such approach involves the use of visible light to mediate the arylation of sulfonamides with boronic acids without the need for a metal catalyst. rsc.org This method proceeds via a photo-excitable complex formed between the sulfonamide, boronic acid, and a base. rsc.org

Another metal-free strategy enables the C(sp³)–H bond functionalization of aliphatic sulfonamides. nih.gov This reaction uses an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the reaction under mild conditions, leading to the formation of α,β-unsaturated imines. nih.gov The table below illustrates the effect of different bases on the yield of this transformation.

| Entry | Base | Yield (%) |

| 1 | K₂CO₃ | 29 |

| 2 | K₃PO₄ | Low |

| 3 | CsOAc | Low |

| 4 | KOH | Inhibited |

| 5 | DABCO | 81 |

| Data sourced from a study on metal-free C(sp3)–H functionalization of N-fluoro sulfonamides. nih.gov |

Furthermore, a practical method for the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds has been developed using in situ generated N-sulfonylamine as the active electrophile under metal-free conditions. rsc.org

Oxidative Coupling Reactions for Sulfur-Nitrogen Bond Formation

Oxidative coupling reactions provide an atom-economical and environmentally friendly alternative for constructing sulfur-nitrogen bonds. researchgate.netnih.gov These reactions typically involve the coupling of a sulfur-containing compound (like a thiol or sulfinic acid) with an amine in the presence of an oxidant. researchgate.net The oxidant's role is often to activate the sulfur reagent, which then reacts with the amine nucleophile. researchgate.net

A notable green method is the electrochemical oxidative coupling of thiols and amines to produce sulfonamides. nih.gov This process is driven entirely by electricity, requires no sacrificial chemical reagents or catalysts, and produces hydrogen as a benign byproduct. The reaction can be completed in a very short time and demonstrates a broad substrate scope. nih.gov The general scheme involves the anodic coupling of thiols and amines in an undivided cell.

Another approach is the cross-dehydrogenative coupling of thiols and N-H compounds, which avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. nih.gov These reactions can be catalyzed by various systems, including metal complexes or can proceed under metal-free conditions, often involving radical or ionic mechanisms. researchgate.netnih.gov

Radical Approaches to Alkyl Sulfonyl Derivatives

Radical chemistry offers unique pathways for the synthesis of complex molecules that can be difficult to access through traditional ionic reactions. Radical-mediated processes have been successfully applied to the synthesis of alkyl sulfonyl derivatives. acs.orgacs.orgnih.gov A catalyst-free method involves the generation of alkyl radicals from readily available primary amines through the formation of Katritzky pyridinium (B92312) salts. acs.orgacs.orgnih.gov These radicals are then trapped by a sulfur dioxide (SO₂) source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form sulfonyl radicals, which can be further converted to various sulfonyl-containing compounds. acs.orgacs.orgnih.gov

Another innovative radical approach is the electrochemical anodic oxidation of inorganic sulfites with alcohols to generate alkoxysulfonyl radicals. rsc.org These radicals can then participate in alkene difunctionalization reactions to produce a variety of sulfonate esters. This electrochemical method is characterized by its excellent chemoselectivity and tolerance of a wide range of functional groups. rsc.org The vicinal addition of alkoxysulfonyl or fluorosulfonyl radicals to alkynes, generated via CF₃ radical addition to allylsulfonic acid derivatives, provides access to highly functionalized tetra-substituted alkenes. nih.gov

One-Pot Synthetic Procedures for Enhanced Efficiency

A notable example is the one-pot, three-component synthesis of sulfones, which can be adapted for the preparation of 2-(phenylsulfonyl)ethanamine analogues. rsc.org This process combines an aryl or heteroaryl iodide, a sulfonyl unit delivered as an aminosulfonamide, and an electrophilic coupling partner in a single pot. rsc.org The key step is a palladium-catalyzed aminosulfonylation, which forms a sulfinate intermediate that subsequently reacts with an electrophile. rsc.org The mild reaction conditions and the use of commercially available starting materials make this a versatile and efficient method. rsc.org

Another efficient one-pot protocol involves the synthesis of β-keto sulfones directly from ketones at room temperature. rsc.org This method relies on the nucleophilic addition of a base-generated enolate to a sulfonyl iodide, demonstrating high chemoselectivity and providing good to excellent yields under mild conditions. rsc.org While this produces a β-keto sulfone, subsequent reductive amination could provide a route to 2-(phenylsulfonyl)ethanamine analogues in a highly efficient manner.

The advantages of one-pot procedures in the synthesis of related sulfonamides are summarized in the table below.

| One-Pot Strategy | Key Transformation | Advantages | Potential Application for 2-(Phenylsulfonyl)ethanamine Analogues |

| Pd-catalyzed three-component reaction | Aminosulfonylation of aryl halides | High efficiency, broad substrate scope, mild conditions. rsc.org | Synthesis of diverse arylsulfonyl ethanamine derivatives. |

| Chemoselective sulfonylation of ketones | Nucleophilic addition of enolates to sulfonyl iodides | Room temperature reaction, high chemoselectivity, good yields. rsc.org | Access to β-keto sulfone precursors for subsequent amination. |

| Photo-biocatalytic cascade | Photocatalytic sulfonylation and enzymatic reduction | Sustainable, high enantioselectivity, aqueous conditions. mdpi.com | Enantioselective synthesis of chiral hydroxysulfone precursors. |

Stereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of 2-(phenylsulfonyl)ethanamine analogues is of significant interest for their potential applications in medicinal chemistry and materials science. Stereoselective synthesis allows for the preparation of enantiomerically pure compounds, which is crucial for studying their biological activity and structure-activity relationships.

A highly effective method for the stereocontrolled synthesis of β-amino sulfones involves the addition of lithiated sulfones to chiral N-sulfinyl imines. acs.orgnih.gov This reaction proceeds with excellent yields and high diastereoselectivity, providing access to both β-substituted and α,β-disubstituted β-amino sulfones. acs.orgacs.org The stereochemical outcome is dictated by the chiral auxiliary on the nitrogen atom, which directs the nucleophilic attack of the sulfonyl anion to a specific face of the imine. acs.orgacs.org

The table below outlines a representative stereoselective synthesis of a β-amino sulfone analogue.

| Reactants | Chiral Auxiliary | Key Features | Stereochemical Outcome |

| Lithiated sulfone, N-sulfinyl imine | tert-Butanesulfinamide | High diastereoselectivity, good to excellent yields. acs.orgnih.gov | Formation of a single diastereomer in many cases. acs.org |

Furthermore, enantioselective hydrogenation of dihydroisoquinoline intermediates has been successfully employed to synthesize optically active tetrahydroisoquinoline alkaloids, demonstrating a powerful strategy for creating chiral amine-containing scaffolds. nih.govcapes.gov.br This approach could be adapted for the synthesis of cyclic analogues of this compound.

Late-Stage Functionalization Strategies for Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships. For molecules containing the 2-(phenylsulfonyl)ethanamine scaffold, LSF of the sulfonamide moiety offers a versatile handle for diversification.

One innovative LSF method involves the photocatalytic conversion of primary sulfonamides into valuable sulfonyl radical intermediates. ox.ac.ukacs.orgnih.gov These radicals can then participate in a variety of transformations, such as addition to alkenes, to introduce new functional groups. acs.orgnih.gov This metal-free approach is characterized by its mild reaction conditions and broad functional group tolerance. ox.ac.ukacs.org

Another strategy for the late-stage derivatization of primary sulfonamides is through diazotization, which enables their conversion into sulfonyl chlorides, sulfonates, and other complex sulfonamides. acs.org This method is advantageous as it does not require pre-functionalization of the sulfonamide. acs.org

A general and user-friendly approach for the LSF of sulfonamides involves their deamination to form sulfinate salts. chemrxiv.org These versatile intermediates can then be trapped with various electrophiles to generate a wide range of sulfonamide derivatives. chemrxiv.org

The table below summarizes key late-stage functionalization strategies applicable to sulfonamides.

| LSF Strategy | Intermediate | Key Advantages | Resulting Functional Groups |

| Photocatalysis | Sulfonyl radical | Metal-free, mild conditions, broad scope. ox.ac.ukacs.orgnih.gov | Sulfones, β-keto sulfones. acs.org |

| Diazotization | Diazonium salt | No pre-functionalization, efficient. acs.org | Sulfonyl chlorides, sulfonates, diverse sulfonamides. acs.org |

| Deaminative Functionalization | Sulfinate salt | High functional group tolerance, versatile. chemrxiv.org | Sulfones, sulfonic acids, other sulfonamides. chemrxiv.org |

Synthesis of Isotopically Labeled Analogues for Mechanistic and Biological Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex biological matrices. The synthesis of isotopically labeled analogues of this compound can provide valuable insights into its mode of action and fate in biological systems.

A practical method for the synthesis of [¹⁴C]- and [¹³C]-labeled sulfonamides has been developed using commercially available labeled aniline (B41778) as a starting material. nih.gov This multi-step synthesis proceeds with good yields and high purity, enabling the preparation of labeled compounds for environmental and metabolic studies. nih.gov

A late-stage labeling approach offers a more efficient way to introduce isotopes into complex molecules. One such method involves the deamination of a primary sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O and ¹⁵NH₃(aq) to produce a M+5 isotopologue of the parent compound. researchgate.net This degradation-reconstruction strategy is compatible with a wide range of functional groups and has been successfully applied to the labeling of marketed drugs. chemrxiv.orgresearchgate.net

The table below highlights methods for the synthesis of isotopically labeled sulfonamides.

| Isotope | Labeling Strategy | Starting Material | Key Advantages |

| ¹⁴C, ¹³C | Multi-step synthesis | Labeled aniline | Access to high specific activity labeled compounds. nih.gov |

| ¹⁸O, ¹⁵N | Late-stage deamination/reconstruction | Unlabeled sulfonamide | High efficiency, broad functional group tolerance. chemrxiv.orgresearchgate.net |

Mechanistic Investigations of Chemical Reactions Involving 2 Phenylsulfonyl Ethanamine Hydrochloride

Elucidation of Carbon-Nitrogen Bond Formation Mechanisms in Sulfonamide Synthesis

The construction of the C-N bond in the context of sulfonamide synthesis is often secondary to the formation of the S-N bond, which typically defines the molecule as a sulfonamide. The precursor, 2-(phenylsulfonyl)ethanamine (B3037924), already contains the core C-C-S and C-N linkages. However, the broader synthesis of N-substituted sulfonamides involves diverse mechanisms for forging the S-N bond, which is the defining step. These mechanisms include photocatalytic energy transfer, radical pathways, and classical nucleophilic attack.

Photocatalysis has emerged as a powerful tool for forging S-N bonds under mild conditions. In some strategies, metal-free photocatalytic approaches allow sulfonamides to be converted into sulfonyl radical intermediates. Mechanistic studies suggest that an energy-transfer (EnT) catalysis pathway can be operative. For instance, a photocatalyst, upon excitation by light (e.g., blue LEDs), can transfer its energy to a sulfonamide derivative, such as an N-sulfonylimine, transforming it into a versatile sulfonyl radical precursor. This radical can then engage in further reactions, like the hydrosulfonylation of alkenes. The use of catalysts like thioxanthone, which is known for EnT reactivity, supports this proposed mechanism, although efficiency can depend on the catalyst's light absorption properties.

A metal-free photocatalytic approach has been described that converts sulfonamides into key sulfonyl radical intermediates, with mechanistic studies indicating an energy-transfer catalysis (EnT) mechanism is at play. dntb.gov.ua

Radical-based reactions offer a distinct route to sulfonamides, often proceeding under redox-neutral conditions. Visible-light photocatalysis can generate sulfonyl radicals from precursors like dimethylsulfamoyl chloride. mdpi.com These radicals can then react with alkenes to form sulfonamides. mdpi.com Another approach involves the electrochemical oxidative coupling of thiols and amines. Kinetic studies of this process reveal that the thiol is first rapidly oxidized to a disulfide. Subsequently, the amine is oxidized to a radical cation, which is a key intermediate. This aminium radical reacts with the disulfide to form a sulfenamide, which undergoes further oxidation to ultimately yield the sulfonamide. acs.orgtue.nl The involvement of radical intermediates is often confirmed by the use of radical scavengers like TEMPO, which halt the reaction. acs.orgtue.nl

Mechanistic investigations also point to pathways involving an isodiazene radical chain mechanism. This process can generate an intermediate sulfinate that reacts with an anomeric amide to forge the final S-N bond, enabling the conversion of primary amines into primary sulfonamides. acs.org

The most traditional and widely used method for constructing the S-N bond is through the nucleophilic attack of an amine on a sulfonyl derivative, typically a sulfonyl chloride. nih.gov In this bimolecular nucleophilic substitution (SN2-type) reaction, the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide. researchgate.net

The reactivity in these reactions can be finely tuned. For example, calcium triflimide [Ca(NTf₂)₂] can act as a Lewis acid to activate sulfonyl fluorides, making them more susceptible to nucleophilic addition by amines. organic-chemistry.org Similarly, indium has been used to catalyze the sulfonylation of amines, proving effective even for less nucleophilic or sterically hindered substrates. organic-chemistry.org The reaction mechanism can shift depending on the nucleophile, substituents, and leaving group, but it generally proceeds through a concerted SN2-type displacement involving a single transition state. mdpi.comresearchgate.net

Role of Specific Reagents and Catalysts in Reaction Outcomes

The synthesis of sulfonamides is highly dependent on the choice of reagents and catalysts, which dictate the reaction pathway, efficiency, and substrate scope.

A wide array of catalysts can be employed, including metal-based systems (Palladium, Copper, Nickel, Indium, Zirconium), photoredox catalysts, and organocatalysts. Reagents are selected based on the desired transformation, with common choices including sulfonyl chlorides as electrophiles, various amines as nucleophiles, and specific oxidants or reductants to facilitate radical pathways.

Table 1: Selected Reagents and Catalysts in Sulfonamide Synthesis

| Category | Reagent/Catalyst | Function/Role in Synthesis | Reference(s) |

|---|---|---|---|

| Metal Catalysts | Palladium (Pd) | Catalyzes C-N cross-coupling of sulfonamides with aryl halides. | nih.gov |

| Copper (Cu) | Catalyzes S-N coupling and desulfitative N-arylation of sulfonamides. | tue.nl | |

| Nickel (Ni) | Catalyzes C-N cross-coupling of N-arylsulfonamides with aryl bromides. | tue.nl | |

| Indium (In) | Catalyzes the sulfonylation of amines with sulfonyl chlorides. | organic-chemistry.org | |

| Zirconium(IV) chloride | Efficient catalyst for the formation of isoquinoline (B145761) rings in multicomponent reactions. | ||

| Photoredox Catalysts | Eosin Y | Metal-free photoredox catalyst for sulfonylation of phenylhydrazines with thiols. | organic-chemistry.org |

| Thioxanthone | Functions via an Energy-Transfer (EnT) mechanism to generate sulfonyl radicals. | ||

| Reagents | Sulfonyl Chlorides | Common electrophilic precursor for reaction with amine nucleophiles. | nih.gov |

| N-chlorosuccinimide (NCS) | Used for in-situ generation of sulfonyl chlorides from thiols. | organic-chemistry.org | |

| DABSO (DABCO·(SO₂)₂) | A solid surrogate for gaseous sulfur dioxide (SO₂). | organic-chemistry.org | |

| H₂O₂/SOCl₂ | Reagent for direct oxidative conversion of thiols to sulfonyl chlorides. | organic-chemistry.org | |

| Calcium triflimide [Ca(NTf₂)₂] | Lewis acid catalyst that activates sulfonyl fluorides for nucleophilic attack. | organic-chemistry.org | |

| Triethylamine (B128534) | Acts as a base in reactions involving sulfonate salts and cyanuric chloride. | organic-chemistry.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of sulfonamides, influencing reaction rates, yields, and even the reaction mechanism by stabilizing intermediates and transition states.

In traditional SN2 reactions between sulfonyl chlorides and amines, polar aprotic solvents like acetonitrile (B52724) are commonly used. organic-chemistry.org These solvents can solvate the cations while leaving the amine nucleophile relatively free, enhancing its reactivity. In a study on the enantioselective bromoamination of allyl anilines, a mixed solvent system of toluene (B28343) and dichloromethane (B109758) was found to be optimal. The solvent can have a significant influence on iodoamination reactions as well.

For photocatalytic reactions, solvents are chosen to ensure solubility of the catalyst and substrates while being inert to the reaction conditions. Solvents such as acetonitrile and dimethylformamide (DMF) are often employed. In some green chemistry approaches, solvent mixtures like MeCN:H₂O are utilized. organic-chemistry.org The solvolysis kinetics of arenesulfonyl chlorides in various alcohols (methanol, ethanol (B145695), propanols) suggest that the solvent not only acts as a nucleophile but also provides electrophilic assistance, with the solvent network playing a key role in stabilizing the transition state. researchgate.net

Table 2: Solvent Effects in Sulfonamide Synthesis

| Solvent/System | Reaction Type | Effect on Reaction | Reference(s) |

|---|---|---|---|

| Acetonitrile (MeCN) | Nucleophilic Substitution | Common polar aprotic solvent, facilitates reaction of amine nucleophiles. | organic-chemistry.org |

| Dichloromethane (CH₂Cl₂) | Enantioselective Bromoamination | Used as a solvent, sometimes in mixtures, for haloamination cyclizations at low temperatures. | |

| Toluene/Dichloromethane | Enantioselective Bromoamination | Optimal mixed solvent system for specific bromoamination reactions. | |

| Acetonitrile/Water | Photoredox Catalysis | Used as a green solvent system for sulfonylation reactions. | organic-chemistry.org |

| Alcohols (MeOH, EtOH) | Solvolysis | Acts as both nucleophile and provides solvent assistance, stabilizing the transition state. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Phenylsulfonyl Ethanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(Phenylsulfonyl)ethanamine (B3037924) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.38–7.47 ppm. nih.gov The protons on the ethylamine (B1201723) chain exhibit distinct signals. The two protons of the methylene (B1212753) group adjacent to the sulfonyl group and the two protons of the methylene group adjacent to the amine group would be expected to show characteristic chemical shifts and coupling patterns, allowing for their clear assignment.

The ¹³C NMR spectrum provides further structural confirmation by identifying the number of unique carbon environments. The carbon atoms of the phenyl ring will resonate in the aromatic region of the spectrum. The two aliphatic carbons of the ethanamine backbone will appear at distinct chemical shifts, influenced by the neighboring sulfonyl and amino groups. The decreasing effect on the ¹³C chemical shift as the carbon atom is further from the more electronegative nitrogen and sulfonyl groups is a key characteristic. docbrown.info The hydrochloride salt form can influence the chemical shifts, particularly of the protons and carbons near the amine group, due to protonation. spectroscopyonline.com

Predicted ¹³C NMR Chemical Shifts for 2-(Phenylsulfonyl)ethanamine

| Atom | Chemical Shift (ppm) |

| C1 (CH₂) | 38.6 |

| C2 (CH₂) | 56.4 |

| C3 (Aromatic CH) | 127.8 |

| C4 (Aromatic CH) | 129.8 |

| C5 (Aromatic CH) | 134.3 |

| C6 (Aromatic C) | 138.1 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications in Compound Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of 2-(Phenylsulfonyl)ethanamine hydrochloride. It provides a highly sensitive method for detecting the compound and any potential impurities.

Under typical soft ionization techniques like electrospray ionization (ESI), the compound will primarily show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule with high accuracy. The calculated molecular weight of this compound is 221.71 g/mol . nih.gov

Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can further confirm the structure. Collision-induced dissociation (CID) of the parent ion would be expected to yield characteristic fragment ions corresponding to the loss of the amine group, the sulfonyl group, or cleavage of the ethyl chain. These fragmentation patterns serve as a fingerprint for the compound, aiding in its definitive identification. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and potential byproducts, as well as for its quantification. bioanalysis-zone.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be suitable, using a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. nih.govnih.gov Detection is typically achieved using a UV detector, as the phenyl group provides a strong chromophore.

For the purification of organic amines, which can interact strongly with acidic silica-based columns, the use of an amine-modified stationary phase or the addition of a competing amine like triethylamine (B128534) to the mobile phase can be beneficial. biotage.combiotage.com

Gas Chromatography (GC): While direct GC analysis of the hydrochloride salt is challenging due to its low volatility, the free base form or a derivatized version of 2-(Phenylsulfonyl)ethanamine can be analyzed by GC. Derivatization, for example, through trifluoroacetylation, can increase the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. osti.gov This approach is particularly useful for identifying and quantifying volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information on the bond lengths, bond angles, and conformation of the this compound molecule. nih.gov

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. This analysis would reveal the conformation of the ethylamine chain relative to the phenylsulfonyl group and detail the hydrogen bonding interactions involving the amine hydrochloride and the sulfonyl oxygen atoms, which stabilize the crystal structure. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for the characterization of this compound. nih.govresearchgate.netijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that combines the separation power of HPLC with the sensitive and selective detection of MS. researchgate.net It allows for the separation of the target compound from impurities, followed by its unambiguous identification and quantification based on its mass-to-charge ratio. nih.gov LC-MS/MS can provide structural information on co-eluting components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or impurities, GC-MS provides excellent separation and identification capabilities. orientjchem.orgnih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information on individual components of a mixture without the need for prior isolation. researchgate.netresearchgate.net

Emerging Analytical Approaches for Sulfonylamine Characterization

The field of analytical chemistry is constantly evolving, with new methods offering improved sensitivity, selectivity, and speed for the characterization of compounds like sulfonylamines.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. When coupled with mass spectrometry (UHPLC-MS), this allows for rapid and highly sensitive analysis of complex samples. researchgate.net

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility mass spectrometry can provide an additional dimension of separation based on the size and shape of ions, helping to differentiate isomers.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption for the separation of some compounds.

Solid-State NMR (ssNMR): For characterizing the solid form of the compound, ssNMR can provide valuable information about the local environment of atoms in the crystal lattice, complementing data from X-ray crystallography. This is particularly useful when suitable single crystals for X-ray diffraction cannot be obtained.

Rational Design and Synthesis of Derivatives and Analogues of 2 Phenylsulfonyl Ethanamine Hydrochloride for Specific Research Objectives

Structure-Activity Relationship (SAR) Studies in the Phenylsulfonyl Ethanamine Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the 2-(phenylsulfonyl)ethanamine (B3037924) scaffold, these studies involve systematically modifying different parts of the molecule—namely the phenyl ring, the sulfonyl group, and the ethylamine (B1201723) side chain—and assessing the impact of these changes on a specific biological endpoint.

Research into phenethylamine (B48288) derivatives has shown that substitutions on the phenyl ring can significantly impact receptor binding affinity. nih.gov For instance, the presence of alkyl or halogen groups, particularly at the para position of the phenyl ring, has been shown to have a positive effect on the binding affinity of some phenethylamine derivatives to their targets. nih.gov In the context of the 2-(phenylsulfonyl)ethanamine scaffold, this suggests that modifications to the phenyl ring are a critical avenue for modulating biological activity.

The ethylamine side chain is another key area for modification. Changes in the length of the alkyl chain connecting the amine to the phenylsulfonyl group, as well as substitutions on the amine itself, can dramatically alter a compound's biological profile. For example, in a series of 2-phenylethylamine derivatives, N-substitution was a key factor in their activity as cholinesterase inhibitors.

The following table summarizes hypothetical SAR findings for derivatives of the 2-(phenylsulfonyl)ethanamine scaffold, illustrating how different substitutions might influence biological activity.

| Compound | R1 (Phenyl Ring Substitution) | R2 (Amine Substitution) | Biological Activity (IC50, nM) |

|---|---|---|---|

| Parent | H | H | 500 |

| Analog 1 | 4-Cl | H | 150 |

| Analog 2 | 4-OCH3 | H | 300 |

| Analog 3 | H | CH3 | 450 |

| Analog 4 | 4-Cl | CH3 | 100 |

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the properties of a lead compound. nih.gov In the context of the 2-(phenylsulfonyl)ethanamine scaffold, bioisosteric replacements can be applied to the phenyl ring, the sulfonamide linker, or the terminal amine to improve potency, selectivity, and pharmacokinetic properties.

The following table presents hypothetical examples of bioisosteric replacements in the 2-(phenylsulfonyl)ethanamine scaffold and their potential impact on molecular interactions.

| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Interactions |

|---|---|---|

| Phenyl | Thiophene | Altered π-stacking interactions, potential for new hydrogen bonds with sulfur. |

| Phenyl | Pyridine (B92270) | Introduction of a hydrogen bond acceptor (nitrogen), altered aromatic interactions. |

| Sulfonamide (-SO2NH-) | Sulfoximine (-S(O)NH-) | Modified hydrogen bonding geometry and acidity. |

| Sulfonamide (-SO2NH-) | Sulfamide (-NHSO2NH-) | Increased hydrogen bonding potential. |

Design of Targeted Chemical Libraries Based on the 2-(Phenylsulfonyl)ethanamine Scaffold

The development of targeted chemical libraries is a key strategy in modern drug discovery for identifying and optimizing lead compounds. nih.gov By creating a collection of related compounds based on a common scaffold, researchers can efficiently explore the chemical space around a hit molecule to improve its biological activity and properties. The 2-(phenylsulfonyl)ethanamine scaffold provides a versatile platform for the design of such libraries. nih.govnih.gov

A common approach is to use a "libraries from libraries" strategy, where an existing library is modified to create new and diverse collections of compounds. nih.gov For the 2-(phenylsulfonyl)ethanamine scaffold, a library could be constructed by introducing a variety of substituents at different positions of the molecule. For example, different building blocks can be systematically introduced at the phenyl ring, the amine, and even the ethyl linker, to generate a large and diverse set of analogues.

The design of these libraries can be guided by computational methods, such as virtual screening and pharmacophore modeling, to select for compounds with a higher probability of being active against a specific target. researchgate.net For instance, if the target is a protein kinase, the library can be designed to include features known to be important for kinase inhibition. rsc.org Privileged scaffolds, which are molecular frameworks that are able to bind to multiple protein targets, are often used as the basis for library design. nih.gov The sulfonamide moiety is considered a privileged structure due to its presence in a wide range of biologically active compounds. nih.gov

The following table outlines a hypothetical design for a targeted chemical library based on the 2-(phenylsulfonyl)ethanamine scaffold.

| Scaffold | Diversity Point 1 (Phenyl Ring) | Diversity Point 2 (Amine) | Diversity Point 3 (Ethyl Linker) | Library Size |

|---|---|---|---|---|

| 2-(Phenylsulfonyl)ethanamine | -H, -Cl, -F, -CH3, -OCH3 | -H, -CH3, -C2H5, -Benzyl | -H, -CH3 | 40 compounds |

Conformational Analysis and its Implications in Analogue Design

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is a critical component of rational drug design. The biological activity of a molecule is intimately linked to its three-dimensional shape and its ability to adopt a specific conformation that allows it to bind to its biological target. mdpi.com For flexible molecules like 2-(phenylsulfonyl)ethanamine and its derivatives, understanding their conformational preferences is essential for designing analogues with improved activity and selectivity.

By analyzing the conformations of active and inactive analogues, researchers can develop a pharmacophore model, which describes the essential three-dimensional features required for biological activity. This model can then be used to guide the design of new analogues with restricted conformations that lock the molecule into a bioactive shape. This strategy of conformational restriction can lead to increased potency and selectivity.

For example, a study on diaryl acylsulfonamide derivatives used 3D-QSAR (Quantitative Structure-Activity Relationship) to understand the relationship between the structure and activity of these compounds, highlighting the importance of the spatial arrangement of different molecular features. nih.gov Similarly, the analysis of the conformational features of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives revealed that the introduction of a fluorine atom significantly altered the predominant conformation, which could be linked to their anticancer activities. mdpi.com

The following table summarizes the key aspects of conformational analysis and its application in the design of 2-(phenylsulfonyl)ethanamine analogues.

| Analytical Technique | Information Gained | Implication for Analogue Design |

|---|---|---|

| NMR Spectroscopy (e.g., NOESY) | Inter-proton distances, preferred solution-state conformation. | Validation of computational models and identification of key conformational features. |

| X-ray Crystallography | Solid-state conformation, precise bond lengths and angles. | Provides a detailed 3D structure that can be used for pharmacophore modeling. |

| Computational Modeling (e.g., Molecular Mechanics, Quantum Mechanics) | Energy of different conformers, rotational barriers, and conformational landscape. | Prediction of low-energy conformers and guidance for designing conformationally restricted analogues. |

| 3D-QSAR | Correlation between 3D structural features and biological activity. | Development of predictive models to guide the design of more potent analogues. |

Biological Activity and Pharmacological Research of 2 Phenylsulfonyl Ethanamine Hydrochloride and Its Analogues

Exploration of Molecular Mechanisms of Action

The mechanism of action for 2-(Phenylsulfonyl)ethanamine (B3037924) hydrochloride and its analogues is rooted in their interaction with specific molecular targets. The phenylsulfonyl moiety, being electron-withdrawing, influences the compound's reactivity, metabolic stability, and ability to bind with biological macromolecules. Concurrently, the ethanamine portion can function as a ligand, engaging with various cellular targets to affect physiological processes.

Interaction with Biological Targets and Macromolecules

The biological activity of 2-(Phenylsulfonyl)ethanamine hydrochloride stems from its engagement with specific molecular targets. The phenylsulfonyl group is capable of interacting with enzymes and receptors, thereby modulating their functions, while the ethanamine moiety can bind to a variety of biological molecules, influencing cellular pathways.

A key area of investigation has been its role as a modulator of trace amine-associated receptors (TAARs), particularly TAAR1. TAAR1 is a G-protein coupled receptor involved in regulating dopaminergic signaling pathways, suggesting a potential application for this compound in the field of neuropsychiatric disorders. The interaction with TAAR1 highlights a specific macromolecular target through which this compound may exert its effects.

Analogues of this compound have been studied for their interaction with other significant biological targets. For instance, derivatives have been developed that show selective binding to 5-HT receptor subtypes and histamine (B1213489) H3 receptors, demonstrating how modifications to the core structure can alter target specificity. mdpi.commdpi.com In the context of cancer research, related compounds have been shown to interact with molecular targets within cancer cells, leading to the induction of apoptosis in cell lines such as MDA-MB-231 breast cancer cells.

Enzymatic Inhibition and Modulation Studies

The structural features of this compound and its analogues make them candidates for enzymatic inhibition and modulation. The phenylsulfonyl group, in particular, can interact with the active sites of enzymes, leading to a modulation of their catalytic activity.

Studies on related structures have demonstrated significant and specific enzymatic inhibition. For example, a series of phenylsulfonyl hydrazide derivatives were found to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response by reducing the levels of prostaglandin E2 (PGE2). nih.gov One potent compound from this series, designated as 7d, exhibited an IC₅₀ value of 0.06 μM against PGE2 production without affecting the activity of cyclooxygenase-1 (COX-1) and COX-2 enzymes. nih.gov

Furthermore, the therapeutic potential of this chemical class extends to antiviral applications. Derivatives of 2-(Phenylsulfonyl)ethanamine have shown selective inhibition against the chikungunya virus (CHIKV), with some analogues displaying high selectivity indices. In a different context, an analogue, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme that converts norepinephrine (B1679862) to epinephrine. medchemexpress.com

Table 1: Examples of Enzymatic Inhibition by Analogues

| Compound/Derivative Class | Target Enzyme | Observed Effect | IC₅₀ Value |

|---|---|---|---|

| Phenylsulfonyl hydrazide derivative (7d) | mPGES-1 | Inhibition of PGE2 production | 0.06 μM |

| 1-(2,3-Dichlorophenyl)ethanamine HCl | PNMT | Inhibition | Not specified |

Receptor Binding Affinity and Ligand-Receptor Interactions

The ability of this compound and its analogues to bind to specific receptors is a key aspect of their pharmacological profile. As mentioned, the parent compound has been identified as a modulator of TAAR1, which is significant for its role in dopaminergic signaling.

The broader 2-phenethylamine scaffold, to which this compound belongs, is known to interact with a wide array of receptors. mdpi.com Structure-activity relationship (SAR) studies on analogues have provided insights into how chemical modifications influence receptor binding affinity. For example, converting a primary amine to a secondary amine in certain 2-phenethylamine structures was traditionally thought to decrease activity at the 5-HT₂ₐ receptor, but the development of N-benzylphenethylamines (NBOMes) showed that these derivatives can maintain high, selective affinity for 5-HT₂ receptor subtypes. mdpi.com

Table 2: Receptor Binding Affinities of Analogue Compounds

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

|---|---|---|

| ST-2300 | Histamine H₃ Receptor (H₃R) | 13 nM |

In Vitro Pharmacological Profiling

In vitro studies are essential for characterizing the pharmacological effects of new chemical entities. Through the use of cellular assays and screening platforms, researchers can investigate the biological responses to compounds like this compound and explore their potential for various therapeutic applications.

Cellular Assays for Investigating Biological Responses

Cellular assays are fundamental tools for understanding the biological effects of a compound at the cellular level. For analogues of this compound, various cell-based assays have been employed to elucidate their mechanisms and activities.

For instance, to investigate the anti-inflammatory potential of phenylsulfonyl hydrazide derivatives, researchers used RAW 264.7 macrophage cells. nih.gov In this assay, the cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of the compounds to reduce the subsequent production of prostaglandin E₂ (PGE₂) was measured. nih.gov This type of assay provides direct evidence of a compound's effect on a specific cellular inflammatory pathway.

In the context of anticancer research, human cancer cell lines are commonly used. Studies on compounds related to this compound have utilized lines like the MDA-MB-231 breast cancer cell line to demonstrate the induction of apoptosis. Such assays quantify the percentage of cells undergoing programmed cell death after treatment with the compound.

Furthermore, high-throughput screening often employs specialized cellular assays. A fluorimetric microplate assay was developed to quantify 2-hydroxyglutarate (2HG) in the media of cultured IDH1 mutant HT-1080 fibrosarcoma cells, allowing for the rapid screening of compound libraries to identify modulators of 2HG production. nih.gov These assays are designed to be rapid, quantitative, and suitable for large-scale screening campaigns. nih.gov

Screening for Diverse Pharmacological Activities

Screening of this compound and its analogues has revealed a broad spectrum of potential pharmacological activities. The versatility of the underlying chemical structure allows for modifications that can lead to compounds with varied therapeutic properties.

Initial research has indicated that the parent compound may possess anti-inflammatory, analgesic, and antimicrobial properties. Further investigations into its analogues have substantiated and expanded upon this pharmacological potential.

Anticancer Activity : Related compounds have been investigated for their ability to induce apoptosis in cancer cell lines, marking them as potential leads for oncology drug development.

Antiviral Activity : Derivatives have demonstrated selective inhibitory activity against viruses such as the chikungunya virus (CHIKV), highlighting a potential role in treating infectious diseases.

Acaricidal Activity : Research into phenylpiperazine derivatives structurally related to this compound has shown their effectiveness against certain pests, suggesting applications in agriculture.

Anti-inflammatory Activity : As detailed in studies on phenylsulfonyl hydrazide derivatives, analogues can act as potent inhibitors of key enzymes in inflammatory pathways. nih.gov

The diverse activities discovered through screening underscore the importance of the 2-(Phenylsulfonyl)ethanamine scaffold in medicinal chemistry. Pyrazole derivatives, another class of heterocyclic compounds, serve as a parallel example of how a core nucleus can be the basis for drugs with a wide range of activities, including anti-inflammatory, antipsychotic, and analgesic effects. mdpi.com This highlights the strategy of using a privileged scaffold to generate libraries of compounds for screening against various biological targets.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2,3-Dichlorophenyl)ethanamine hydrochloride |

| ST-2300 |

| Pimavanserin (PIM) |

| Phenylsulfonyl hydrazide |

| N-benzylphenethylamines (NBOMes) |

| Zaprinast |

| HBDDE |

| Dantrolene |

| Bilastine |

| Norepinephrine |

| Epinephrine |

| Prostaglandin E₂ (PGE₂) |

In Vivo Preclinical Research Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of this compound and its analogues relies on a variety of in vivo preclinical research models. These models are essential for understanding the potential pharmacological effects of these compounds before they can be considered for human trials. The choice of model often depends on the specific therapeutic target and the anticipated biological activity of the compound.

For analogues of 2-(phenylsulfonyl)ethanamine that are designed as dopamine (B1211576) reuptake inhibitors, animal models of Parkinson's disease are frequently employed. nih.gov One such model involves the use of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in non-human primates. nih.gov The administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. nih.gov In these models, the efficacy of a test compound is assessed by its ability to alleviate motor symptoms such as bradykinesia, rigidity, and tremor. nih.gov Another commonly used neurotoxin-based model is the 6-hydroxydopamine (6-OHDA) model in rodents, which also induces a loss of dopamine neurons and allows for the evaluation of potential therapeutic agents. frontiersin.org

The reserpine-induced model in rodents is another valuable tool for studying compounds that modulate monoamine neurotransmission. frontiersin.org Reserpine depletes the storage of monoamines, including dopamine, leading to a state of akinesia and catalepsy that can be reversed by drugs that enhance dopaminergic function. frontiersin.org This model is particularly useful for screening compounds for their potential antidepressant and antipsychotic activities. frontiersin.org

Behavioral models in rodents are also widely used to assess the psychomotor and psychoactive effects of phenylethylamine derivatives. nih.gov For instance, the administration of β-phenylethylamine to mice has been shown to induce a biphasic stimulation of activity, including stereotyped behaviors like forepaw padding, headweaving, and compulsive grooming at higher doses. nih.gov Observational analysis of these behaviors can provide insights into the compound's mechanism of action and potential for abuse. nih.gov Furthermore, models of depression, such as the forced swim test and tail suspension test, can be used to evaluate the antidepressant potential of these compounds by measuring changes in immobility time. researchgate.net

The table below summarizes some of the preclinical models used for the efficacy assessment of phenylethylamine analogues.

Table 1: In Vivo Preclinical Research Models for Phenylethylamine Analogues

| Model | Animal Species | Induced Pathology/State | Measured Outcomes | Therapeutic Area |

|---|---|---|---|---|

| MPTP-Lesioned Model | Non-human primates | Dopaminergic neurodegeneration | Motor symptom improvement | Parkinson's Disease |

| 6-OHDA-Lesioned Model | Rodents | Dopaminergic neurodegeneration | Rotational behavior, motor function | Parkinson's Disease |

| Reserpine-Induced Akinesia | Rodents | Monoamine depletion | Reversal of akinesia and catalepsy | Parkinson's Disease, Depression |

| Behavioral Observation | Mice | Drug-induced behavioral changes | Stereotyped behaviors, locomotor activity | Psychostimulant Effects |

| Forced Swim Test | Rodents | Behavioral despair | Immobility time | Depression |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The discovery and optimization of novel therapeutic agents, including analogues of this compound, are significantly accelerated by computational methods such as Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). youtube.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. youtube.com This approach involves the use of computer-aided techniques to design molecules that can bind to the target's active site with high affinity and selectivity. youtube.com Molecular docking is a key SBDD method where potential ligands are computationally screened and ranked based on their predicted binding orientation and energy within the target's binding pocket. youtube.com For phenylethylamine analogues targeting the dopamine transporter (DAT), SBDD can be employed to design compounds that fit optimally into the DAT binding site, thereby inhibiting dopamine reuptake. nih.gov The crystal structure of the human dopamine transporter provides a detailed map of the binding site, allowing for the rational design of new inhibitors. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target is unknown. youtube.com This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods analyze a set of known active ligands to identify the common structural features, or pharmacophores, that are essential for their biological activity. nih.gov This information is then used to design new molecules with improved properties. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent LBDD technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity. nih.govbiomolther.org

A study on 29 β-phenethylamine derivatives investigated their structure-activity relationship for the inhibition of dopamine reuptake. nih.govbiomolther.org The findings from this study, which can inform LBDD approaches, are summarized below:

Aryl Group Substitution: Compounds with a phenyl or thiophenyl group at the aryl position generally showed more potent inhibitory effects on dopamine reuptake compared to those with a substituted phenyl group. nih.govbiomolther.org

Alkyl Group Length: Longer alkyl groups at the alkylamine position were associated with stronger inhibitory activities. nih.gov

Ring Size: Smaller ring sizes at the alkylamine position also contributed to more potent inhibition. nih.gov

Docking simulations for two of the most potent inhibitors from this study revealed that they form hydrogen bonds with the human dopamine transporter and fit into a binding site defined by helices 1, 3, 6, and 8. nih.gov This integration of LBDD and SBDD provides a powerful strategy for the development of novel and selective dopamine reuptake inhibitors. nih.govbiomolther.org

The table below provides a comparative overview of SBDD and LBDD.

Table 2: Comparison of SBDD and LBDD Approaches

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

|---|---|---|

| Primary Requirement | 3D structure of the biological target | A set of known active ligands |

| Core Principle | Designing molecules to fit the target's binding site | Identifying common structural features of active molecules |

| Key Techniques | Molecular docking, de novo design | Pharmacophore modeling, QSAR |

| Application Example | Designing inhibitors based on the crystal structure of the dopamine transporter | Analyzing the SAR of phenylethylamine derivatives to predict the activity of new compounds |

Prodrug Strategies Involving this compound Derivatives

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov The prodrug approach is a widely used strategy in drug design to overcome various pharmaceutical and pharmacokinetic challenges, such as poor membrane permeability, rapid metabolism, and lack of site-specificity. nih.govrsc.org For amine-containing compounds like this compound and its analogues, which tend to be ionized at physiological pH, prodrug strategies can be particularly beneficial for enhancing their ability to cross the blood-brain barrier (BBB) and reach their targets in the central nervous system (CNS). nih.govnih.gov

One of the most common prodrug strategies for amines is N-alkylation . nih.gov By masking the polar primary or secondary amine group with an alkyl group, the lipophilicity of the molecule is increased, which can facilitate its passive diffusion across the BBB. nih.govnih.gov Once in the brain, the alkyl group can be cleaved by enzymes such as monoamine oxidase B (MAO-B), releasing the active parent amine. nih.gov

A notable example of this approach is the development of prodrugs for 2-phenylethylamine (PEA), a close analogue of 2-(phenylsulfonyl)ethanamine. Studies in rats have shown that N,N-dipropargyl-2-phenylethylamine and N-propargyl-2-phenylethylamine, when administered, lead to significantly increased and sustained levels of PEA in the brain compared to the administration of PEA itself. nih.govnih.gov Similarly, N-(2-cyanoethyl)-2-phenylethylamine and N-(3-chloropropyl)-2-phenylethylamine have also been shown to produce sustained elevations of PEA in the rat brain. nih.gov

Other prodrug strategies for amines that have been explored include:

N-Acylation: The formation of amides and carbamates can also mask the polarity of the amine group. nih.gov However, these are generally more stable than esters and may not be as readily cleaved in the body. nih.gov

N-Oxides: Tertiary amines can be converted to their N-oxide form, which masks the positive charge of the amine. nih.gov These prodrugs can be activated by metabolic reduction, particularly in hypoxic conditions, which could be advantageous for targeting certain tumors. nih.gov

Dihydropyridine-Pyridinium Salt System: This redox-based system is a site-specific prodrug approach designed for brain delivery. nih.gov The lipophilic dihydropyridine (B1217469) form crosses the BBB and is then oxidized in the brain to the charged pyridinium (B92312) salt, which is "locked in" due to its reduced ability to cross back out of the brain. mdpi.com Subsequent cleavage releases the active drug. mdpi.com

The table below outlines various prodrug strategies applicable to amine-containing compounds.

Table 3: Prodrug Strategies for Amines

| Strategy | Chemical Modification | Activation Mechanism | Desired Outcome | Example |

|---|---|---|---|---|

| N-Alkylation | Addition of an alkyl group to the amine | Enzymatic cleavage (e.g., by MAO-B) | Increased lipophilicity and brain penetration | N,N-dipropargyl-2-phenylethylamine |

| N-Acylation | Formation of an amide or carbamate | Enzymatic hydrolysis | Masking of amine polarity | - |

| N-Oxides | Conversion of a tertiary amine to an N-oxide | Metabolic reduction | Masking of cationic charge | - |

| Dihydropyridine-Pyridinium Salt System | Formation of a dihydropyridine derivative | Oxidation in the brain | Brain-specific drug delivery ("lock-in" mechanism) | - |

Computational Chemistry and Molecular Modeling Studies of 2 Phenylsulfonyl Ethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 2-(Phenylsulfonyl)ethanamine (B3037924) hydrochloride. nih.govnih.gov These methods provide a theoretical framework for understanding the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

Studies on related sulfonamide derivatives have shown that the phenylsulfonyl group is strongly electron-withdrawing. nih.gov This property significantly influences the electronic environment of the entire molecule. DFT calculations can precisely map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For 2-(Phenylsulfonyl)ethanamine hydrochloride, the sulfonyl oxygens and the phenyl ring are expected to be regions of high electron density, while the protons of the amine group are electron-deficient.

A critical aspect of quantum chemical analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. For sulfonamide derivatives, these calculations help in understanding their interaction mechanisms and potential for chemical reactions. nih.gov

Table 1: Calculated Electronic Properties of a Representative Sulfonamide Schiff Base

| Parameter | Value | Reference |

| HOMO Energy | -6.8 eV | nih.gov |

| LUMO Energy | -2.1 eV | nih.gov |

| Energy Gap (ΔE) | 4.7 eV | nih.gov |

| Dipole Moment | 5.2 D | nih.gov |

Note: This data is for a representative sulfonamide Schiff base and is illustrative of the types of parameters calculated for sulfonamide-containing compounds. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govnih.gov These methods are crucial in identifying potential mechanisms of action and in the rational design of more potent and selective molecules. nih.gov

Given the structural similarity of 2-(Phenylsulfonyl)ethanamine to phenethylamines, potential targets include monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.govnih.gov Docking studies on phenethylamine (B48288) derivatives have revealed key interactions within the transporter's binding site, such as hydrogen bonds and aromatic stacking, that are essential for affinity. nih.govnih.gov For this compound, the protonated amine would likely form strong ionic interactions and hydrogen bonds with acidic residues like aspartate in a target's binding pocket, while the phenyl ring could engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine. nih.gov

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose. nih.gov These simulations model the movements of atoms and molecules, allowing for the calculation of binding free energies and the observation of conformational changes in both the ligand and the protein upon binding. nih.gov For sulfonamide derivatives, MD simulations have been used to confirm the stability of their complexes with targets like the SARS-CoV-2 main protease, highlighting the persistence of key hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are invaluable for predicting the activity of new compounds and for guiding the optimization of lead structures. Cheminformatics tools are employed to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure, which are then used to build the QSAR model. nih.govnih.gov

For a class of compounds like phenylsulfonyl ethanamine derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, such as monoamine oxidase (MAO), a known target for some amine-containing compounds. nih.gov Descriptors used in such models often include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as partial charges and dipole moments derived from quantum chemical calculations.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

A study on sulfonamide derivatives might reveal, for instance, that higher lipophilicity and the presence of a hydrogen bond donor are positively correlated with antibacterial activity. nih.gov Cheminformatics analysis of large compound libraries also helps in understanding the "chemical space" occupied by a particular scaffold and in identifying novel scaffolds with similar properties. nih.gov

Prediction of Biological Activity and ADMET Properties

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. cambridge.orgresearchgate.net In silico models provide a rapid and cost-effective means of predicting these properties before a compound is synthesized and tested experimentally. mdpi.com

For this compound, various ADMET properties can be predicted based on its structure. Software like ADMET Predictor® or online tools such as admetSAR can be used to estimate these parameters. nih.govnih.gov

Table 2: Predicted ADMET Properties for a Structurally Related Primary Amine

| Property | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of polar sulfonyl and amine groups may limit passage into the central nervous system. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. nih.gov |

| Plasma Protein Binding | High | May affect the free concentration of the drug in circulation. mdpi.com |

Note: These are general predictions based on the structural features of aromatic sulfones and primary amines and would need to be confirmed by specific in silico and in vitro experiments for this compound.

Research Applications of 2 Phenylsulfonyl Ethanamine Hydrochloride in Chemical Biology and Material Science

Utility as a Versatile Chemical Building Block

2-(Phenylsulfonyl)ethanamine (B3037924) hydrochloride serves as a valuable building block in organic synthesis due to the reactivity of its functional groups. The primary amine and the phenylsulfonyl group offer multiple reaction sites for constructing more complex molecular architectures.

The ethanamine portion of the molecule can readily undergo N-alkylation and N-acylation reactions, allowing for the introduction of a wide variety of substituents. These reactions are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the amine can react with alkyl halides or be acylated using acyl chlorides or anhydrides to form corresponding substituted ethanamine derivatives.

The phenylsulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the entire molecule. While the sulfonyl group itself is generally stable, the adjacent methylene (B1212753) group can be subject to certain reactions. Furthermore, the sulfonyl group can be reduced to a sulfide, or the entire phenylsulfonyl moiety can be modified, offering additional pathways for chemical diversification.

The synthesis of 2-(phenylsulfonyl)ethanamine hydrochloride itself can be achieved through several methods, including the oxidation of the corresponding thioether, 2-(phenylthio)ethylamine, or via a Gabriel synthesis starting from 2-[2-(phenylsulfonyl)ethyl]-1H-isoindole-1,3-(2H)-dione. techxplore.comnih.gov

Table 1: Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Product Type |

| Primary Amine | N-Alkylation | Alkyl halides | Secondary or Tertiary Amines |

| Primary Amine | N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Phenylsulfonyl Group | Reduction | Lithium aluminum hydride, Sodium borohydride | Phenylsulfides |

Contribution to the Development of Bioactive Molecules

The 2-(phenylsulfonyl)ethanamine scaffold is a key component in the synthesis of various bioactive molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net

A significant area of research for this compound derivatives is the development of modulators for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor implicated in the regulation of dopaminergic and serotonergic systems, making it a promising target for the treatment of neuropsychiatric disorders like schizophrenia. techxplore.com Derivatives of 2-(phenylsulfonyl)ethanamine have been investigated as TAAR1 agonists. techxplore.com While much of the research has focused on related structures, the core 2-phenylethylamine backbone is a common feature in many TAAR1 agonists. mdpi.com

The versatility of the 2-(phenylsulfonyl)ethanamine building block allows for the synthesis of diverse libraries of compounds for screening against various biological targets. By modifying the substituents on the amine or the phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific receptor or enzyme. For example, N-substituted derivatives of benzenesulfonamides have been synthesized and investigated for their potential as anticancer therapeutics by targeting enzymes like aldehyde dehydrogenase. mdpi.com

Table 2: Examples of Bioactive Scaffolds Related to 2-(Phenylsulfonyl)ethanamine

| Bioactive Scaffold | Biological Target/Activity | Reference |

| Phenylsulfonyl Hydrazides | Anti-inflammatory (mPGES-1 inhibitors) | nih.gov |

| Quinoxaline Sulfonamides | Antibacterial, Anticancer | mdpi.com |

| Amino Acid-Derived Sulfonamides | Antibacterial, Antiviral, Anticancer | nih.gov |

| N-substituted Sulfonamides | Anticancer (Carbonic Anhydrase inhibitors) | nih.gov |